molecular formula C6H12BrNO2 B8704926 4-bromo-N-methoxy-N-methylbutanamide

4-bromo-N-methoxy-N-methylbutanamide

Cat. No. B8704926
M. Wt: 210.07 g/mol
InChI Key: YZPABIVBMNXKJF-UHFFFAOYSA-N
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Patent
US09359381B2

Procedure details

4-Bromobutanoyl chloride (5.62 ml, 48.5 mmol) in DCM (64 ml) was added slowly to a solution of DIPEA (17.80 ml, 102 mmol) and N,O-dimethylhydroxylamine hydrochloride (4.97 g, 51.0 mmol) in DCM (32 ml) at 0° C. The mixture was stirred at room temperature for 16 hours then diluted with DCM (50 ml). The mixture was washed with 1M HCl(aq) (2×50 ml) and saturated NaHCO3(aq) (2×50 ml). The organic phase was passed through a hydrophobic frit and evaporated under vacuum. Purification by chromatography on silica, eluting with 30% EtOAc/hexane afforded the title compound.
Quantity
5.62 mL
Type
reactant
Reaction Step One
Name
Quantity
17.8 mL
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
4.97 g
Type
reactant
Reaction Step One
Name
Quantity
64 mL
Type
solvent
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][C:5](Cl)=[O:6].CCN(C(C)C)C(C)C.Cl.[CH3:18][NH:19][O:20][CH3:21]>C(Cl)Cl>[Br:1][CH2:2][CH2:3][CH2:4][C:5]([N:19]([O:20][CH3:21])[CH3:18])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
5.62 mL
Type
reactant
Smiles
BrCCCC(=O)Cl
Name
Quantity
17.8 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
4.97 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
64 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
32 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with 1M HCl(aq) (2×50 ml) and saturated NaHCO3(aq) (2×50 ml)
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica
WASH
Type
WASH
Details
eluting with 30% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrCCCC(=O)N(C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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